molecular formula C9H19N B14729398 1,2,2,5,5-Pentamethylpyrrolidine CAS No. 6496-56-6

1,2,2,5,5-Pentamethylpyrrolidine

Cat. No.: B14729398
CAS No.: 6496-56-6
M. Wt: 141.25 g/mol
InChI Key: KGIFNEFQLJMDQJ-UHFFFAOYSA-N
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Description

1,2,2,5,5-Pentamethylpyrrolidine (C₉H₁₉N) is a pyrrolidine derivative featuring five methyl substituents at the 1, 2, 2, 5, and 5 positions of the five-membered nitrogen-containing ring. This compound is a structural isomer of cyclooctylmethanamine, sharing the same molecular formula (C₉H₁₉N) but differing in ring structure and substituent arrangement . Key identifiers include:

  • InChIKey: KGIFNEFQLJMDQJ-UHFFFAOYSA-N
  • Monoisotopic mass: 141.15175 Da

Properties

CAS No.

6496-56-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,2,2,5,5-pentamethylpyrrolidine

InChI

InChI=1S/C9H19N/c1-8(2)6-7-9(3,4)10(8)5/h6-7H2,1-5H3

InChI Key

KGIFNEFQLJMDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,5,5-Pentamethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2,2,5,5-tetramethylpyrrolidine with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,2,5,5-Pentamethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,2,2,5,5-Pentamethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2,5,5-pentamethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural or functional similarities with 1,2,2,5,5-pentamethylpyrrolidine:

Compound Name CAS No. Substituents/Ring Type Polar Surface Area (PSA) Patent Count Key Differences
1,2,2,5-Tetramethylpyrrolidine 79-55-0 Pyrrolidine with 4 methyl groups 3.24 Ų N/A One fewer methyl group at position 5
1,2,2,6,6-Pentamethylpiperidine N/A Piperidine (6-membered ring) N/A N/A Larger ring size and methyl positions
2,2-Dimethylpyrrolidine 35018-15-6 Pyrrolidine with 2 methyl groups N/A N/A Reduced methyl substitution
Cyclooctylmethanamine N/A Cyclooctane + amine group N/A 154 Non-aromatic, 8-membered ring vs. pyrrolidine

Key Observations :

  • Ring Size : Piperidine derivatives (e.g., 1,2,2,6,6-pentamethylpiperidine) exhibit distinct conformational flexibility due to their six-membered ring, contrasting with the rigid five-membered pyrrolidine structure .
  • Substituent Effects: Increased methyl substitution (e.g., pentamethyl vs.
  • Isomerism : Cyclooctylmethanamine shares the molecular formula C₉H₁₉N but lacks the heterocyclic nitrogen and methyl group arrangement of pyrrolidine derivatives .
Physicochemical Properties
  • Polar Surface Area (PSA) : 1,2,2,5-Tetramethylpyrrolidine hydrochloride has a PSA of 3.24 Ų, indicating low polarity compared to unsubstituted pyrrolidine (PSA ~12 Ų for primary amines) .
  • Solubility : Hydrochloride salts (e.g., 1,2,2,5-tetramethylpyrrolidine hydrochloride) are typically more water-soluble than free bases due to ionic character .

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